molecular formula C12H14F2Ti+2 B13733754 Difluorotitanium(4+);2-methylcyclopenta-1,3-diene

Difluorotitanium(4+);2-methylcyclopenta-1,3-diene

Cat. No.: B13733754
M. Wt: 244.10 g/mol
InChI Key: DSVWUSGKWPFLIS-UHFFFAOYSA-L
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Description

Difluorotitanium(4+);2-methylcyclopenta-1,3-diene is a titanium(IV)-based organometallic complex featuring a 2-methyl-substituted cyclopentadienyl ligand and two fluoride ligands. Structurally, it belongs to the metallocene family, where a transition metal is sandwiched between cyclopentadienyl (Cp) rings. The substitution of chloride ligands (common in analogous complexes like titanocene dichloride) with fluorides and the addition of a methyl group to the Cp ring distinguish this compound. Such modifications influence electronic properties, steric bulk, and reactivity, making it relevant for catalysis and materials science applications .

Properties

Molecular Formula

C12H14F2Ti+2

Molecular Weight

244.10 g/mol

IUPAC Name

difluorotitanium(4+);2-methylcyclopenta-1,3-diene

InChI

InChI=1S/2C6H7.2FH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+6/p-2

InChI Key

DSVWUSGKWPFLIS-UHFFFAOYSA-L

Canonical SMILES

CC1=[C-]CC=C1.CC1=[C-]CC=C1.F[Ti+4]F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluorotitanium(4+);2-methylcyclopenta-1,3-diene typically involves the reaction of titanium tetrachloride with 2-methylcyclopenta-1,3-diene in the presence of a fluorinating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Difluorotitanium(4+);2-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium species.

    Substitution: Ligand substitution reactions can occur, where the 2-methylcyclopenta-1,3-diene ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens. These reactions are typically carried out under controlled conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are often performed under an inert atmosphere to avoid unwanted side reactions.

    Substitution: Ligand substitution reactions can be facilitated by the use of coordinating solvents or by applying heat to drive the reaction forward.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide complexes, while reduction can produce titanium(III) or titanium(II) species. Substitution reactions can result in a variety of titanium complexes with different ligands.

Scientific Research Applications

Difluorotitanium(4+);2-methylcyclopenta-1,3-diene has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.

    Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which difluorotitanium(4+);2-methylcyclopenta-1,3-diene exerts its effects involves the coordination of the titanium center with various substrates. This coordination can activate the substrates towards chemical reactions, such as bond formation or cleavage. The molecular targets and pathways involved depend on the specific application and the nature of the substrates being transformed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ligand Effects: Fluoride vs. Chloride

A key distinction lies in the ligand environment. Compared to Bis(cyclopentadienyl)titanium dichloride (CAS 1271-19-8), which has two chloride ligands, the substitution of chloride with fluoride in the target compound introduces significant differences:

  • Electronegativity and Bond Strength: Fluoride’s higher electronegativity (4.0 vs.
  • Steric Effects: Fluoride’s smaller ionic radius (133 pm vs.

Substituent Effects: Methyl vs. Unsubstituted Cp Ligands

The 2-methyl group on the Cp ring differentiates this compound from simpler metallocenes like Bis(cyclopentadienyl)hafnium dichloride (CAS 12116-66-4):

  • Electron-Donating Capacity: Methyl groups donate electrons via inductive effects, increasing the Cp ligand’s electron density.
  • For example, in catalysis, this might slow ligand substitution or favor specific reaction pathways .

Metal Center Variations: Ti vs. Hf and Mo

Comparisons with hafnium and molybdenum analogs highlight metal-specific trends:

  • Atomic Size and Electronegativity : Titanium (atomic radius: 176 pm) is smaller than hafnium (208 pm), leading to shorter metal-ligand bonds. This affects orbital overlap and electronic properties.
  • Redox Behavior : Titanium(IV) complexes are generally less redox-active than molybdenum analogs, which often exhibit multiple oxidation states. This makes the target compound more suited for applications requiring stability over catalytic versatility .

Table 1. Structural and Electronic Comparison of Selected Metallocenes

Compound Name CAS Number Metal Ligands Substituent on Cp Key Properties (Inferred)
Difluorotitanium(4+);2-methylcyclopenta-1,3-diene N/A Ti(IV) 2 F⁻ 2-methyl High thermal stability, moderate steric bulk
Bis(cyclopentadienyl)titanium dichloride 1271-19-8 Ti(IV) 2 Cl⁻ None Lower bond strength, larger ligand size
Bis(cyclopentadienyl)hafnium dichloride 12116-66-4 Hf(IV) 2 Cl⁻ None Larger metal center, reduced electronegativity

Research Findings and Limitations

  • Similar behavior is plausible in the titanium complex, with fluorides acting as electron-withdrawing groups .
  • Synthesis Challenges : Fluoride ligands are harder to incorporate than chlorides due to their strong metal-binding affinity, requiring specialized reagents (e.g., HF or fluorinated precursors).
  • Data Gaps : Experimental data on reactivity, catalytic performance, and spectroscopic properties are scarce, necessitating further studies .

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